1-(allylthio)-4-(3-methylphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Overview
Description
1-(allylthio)-4-(3-methylphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one is a useful research compound. Its molecular formula is C28H28N4OS and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.19838270 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Structure
Research has focused on the synthesis and structural elucidation of spiro[benzo[h]quinazoline] derivatives, exploring various synthetic routes and chemical transformations. These compounds are synthesized through reactions involving specific precursors such as ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate, and further reacted with alkyl(benzyl)halides to introduce different substituents into the benzene ring. This process results in the formation of novel benzo[h]quinazolines with potential biological activities (Grigoryan, Markosyan, Paronikyan, & Sukasyan, 2017).
Biological Activities
The synthesized spiro[benzo[h]quinazoline] derivatives have been extensively studied for their biological activities. Some of the key findings include:
- Anti-Monoamine Oxidase Activity : Certain derivatives have shown promising anti-monoamine oxidase activity, suggesting potential applications in treating disorders related to monoamine neurotransmitter dysregulation (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
- Antitumor Activity : These compounds have also been investigated for their antitumor properties, with some showing the ability to suppress tumor growth significantly in murine tumor models, highlighting their potential as anticancer agents (Markosyan et al., 2014).
Pharmacological Investigations
Further pharmacological studies have explored the potential of these derivatives as new classes of therapeutic agents, including their use as H1-antihistaminic agents. Such studies provide insights into the versatility of spiro[benzo[h]quinazoline] derivatives in developing new medications for various health conditions (Alagarsamy, Solomon, & Murugan, 2007).
Properties
IUPAC Name |
12-(3-methylphenyl)-16-prop-2-enylsulfanylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c1-3-16-34-27-30-29-26-31(21-12-9-10-19(2)17-21)25(33)23-24(32(26)27)22-13-6-5-11-20(22)18-28(23)14-7-4-8-15-28/h3,5-6,9-13,17H,1,4,7-8,14-16,18H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUBNCYVKNNYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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